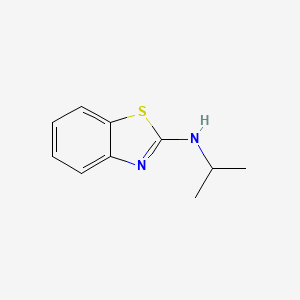

N-Isopropyl-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Isopropyl-1,3-benzothiazol-2-amine is a compound with the molecular formula C10H12N2S and a molecular weight of 192.28 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of N-Isopropyl-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with isopropylamine under specific reaction conditions . Industrial production methods often utilize green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions, to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

N-Isopropyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that benzothiazole derivatives, including N-Isopropyl-1,3-benzothiazol-2-amine, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzothiazole derivatives that demonstrated potent activity against a range of bacterial strains. The mechanism is often attributed to their ability to inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways .

Case Study: Antitubercular Activity

Recent advancements have focused on developing benzothiazole-based compounds as potential antitubercular agents. For instance, derivatives synthesized from this compound showed promising in vitro activity against Mycobacterium tuberculosis. These findings suggest that modifications to the benzothiazole structure can enhance efficacy against resistant strains .

1.2 Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. Studies using various in vitro assays (e.g., DPPH radical scavenging assay) indicated that this compound exhibits significant free radical scavenging activity, making it a candidate for formulations aimed at reducing oxidative stress-related conditions .

Material Science

2.1 Optical Materials

The structural properties of this compound derivatives have been explored for their potential use in optical materials. Research involving single-crystal X-ray diffraction has revealed unique crystallographic features that could be harnessed in the development of new optical devices .

Data Table: Optical Properties of Benzothiazole Derivatives

| Compound | Crystal System | Band Gap (eV) | Application |

|---|---|---|---|

| This compound | Monoclinic | 3.10 | Optical sensors |

| 4-(Halogenobenzenesulfonyl)-hydrazides | Orthorhombic | 3.25 | Photonic devices |

Agricultural Applications

Benzothiazole derivatives are also being investigated for their potential as agrochemicals. This compound has been noted for its role as a precursor in the synthesis of fungicides and herbicides. These compounds can enhance crop protection by targeting specific plant pathogens or pests.

Case Study: Fungicidal Activity

A series of experiments demonstrated that modified benzothiazole compounds exhibited effective fungicidal activity against several phytopathogenic fungi. This application is particularly relevant in sustainable agriculture practices where chemical residues need to be minimized .

Wirkmechanismus

The mechanism of action of N-Isopropyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects . The compound’s ability to chelate metal ions also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

N-Isopropyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

2-Aminobenzothiazole: Known for its antimicrobial properties.

6-Ethoxy-1,3-benzothiazol-2-amine: Studied for its potential as an antioxidant and anti-inflammatory agent.

2-Phenylbenzothiazole: Used in the development of fluorescent materials.

This compound stands out due to its unique isopropyl group, which enhances its solubility and bioavailability, making it a valuable compound in various research fields .

Biologische Aktivität

N-Isopropyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including research findings, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its pharmacological significance. The benzothiazole ring system contributes to the compound's biological activities by interacting with various biological targets. The molecular weight of this compound is approximately 192.28 g/mol, which influences its pharmacokinetic properties such as solubility and permeability.

The mechanism of action for benzothiazole derivatives, including this compound, involves:

- Targeting Specific Enzymes : These compounds often inhibit key enzymes involved in bacterial cell wall synthesis and other critical pathways.

- Interference with Cell Signaling : They can modulate signaling pathways related to inflammation and cancer cell proliferation.

- Binding Affinity : The 2-position on the benzothiazole ring is crucial for biological activity, often serving as the primary site for interactions with biological macromolecules .

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties:

- Bactericidal Effects : It has been tested against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), demonstrating significant inhibitory concentrations (MIC ≤ 25 μM) against these pathogens .

- Mechanism of Resistance : The compound's effectiveness against Gram-positive bacteria is attributed to its ability to evade bacterial efflux pumps that typically confer resistance in Gram-negative bacteria .

Anticancer Potential

This compound has also been evaluated for its anticancer properties:

- Cell Proliferation Inhibition : Studies indicate that it can inhibit the proliferation of various cancer cell lines (e.g., A431 and A549) through mechanisms involving apoptosis and cell cycle arrest .

- Inflammatory Response Modulation : The compound has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting potential anti-inflammatory effects alongside its anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives can be significantly influenced by their structural modifications. Key findings include:

Case Studies

Several studies illustrate the biological potential of this compound:

- Antimicrobial Screening : In a screening of various benzothiazole derivatives, N-Isopropyl analogs demonstrated superior activity against MRSA compared to other tested compounds .

- Antitumor Activity Assessment : In vitro studies showed that the compound significantly inhibited cell viability in human cancer cell lines at low concentrations (IC50 values in the micromolar range), indicating its potential as a lead compound for further development in cancer therapeutics .

Eigenschaften

IUPAC Name |

N-propan-2-yl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIOFBJBVGKXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.